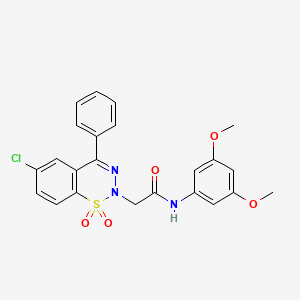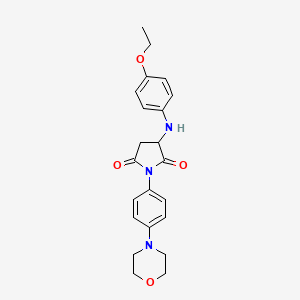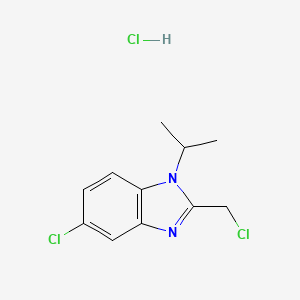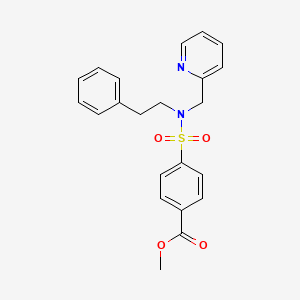![molecular formula C27H25N3O2 B2833974 3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185041-28-4](/img/structure/B2833974.png)
3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrimidoindole core and the attached aromatic rings of the methoxybenzyl and methylbenzyl groups. The presence of nitrogen in the pyrimidine ring and the indole ring would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The nitrogen atoms in the pyrimidoindole core could potentially act as nucleophilic sites in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups like the methoxy groups would likely make the compound relatively stable and could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study conducted by Ivashchenko et al. (2019) developed a synthesis method for a compound structurally similar to "3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one", focusing on its application as a novel inhibitor of Hepatitis B. The synthesis process involved studying the electronic and spatial structure of this biologically active molecule both theoretically and experimentally, utilizing single-crystal X-ray analysis to confirm its existence in a monoclinic P21/n space group. The compound showed promising in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV), indicating its potential as a therapeutic agent in antiviral research Ivashchenko, A., Mitkin, O. D., Kravchenko, D., Kuznetsova, I., Kovalenko, S., Bunyatyan, N. D., & Langer, T. (2019). Crystals.
Molecular Docking and Anti-inflammatory Applications
Another notable study by Ikuta et al. (1987) synthesized a series of compounds, including those with structural similarities to the target molecule, to evaluate their potential as anti-inflammatory agents. The research aimed to explore these compounds as dual inhibitors of prostaglandin and leukotriene synthesis, offering a novel approach to anti-inflammatory and analgesic therapies. Some of the synthesized compounds demonstrated equipotent anti-inflammatory activities to indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), but with reduced ulcerogenic effects. This suggests the therapeutic potential of these compounds in the development of safer anti-inflammatory drugs Ikuta, H., Shirota, H., Kobayashi, S., Yamagishi, Y., Yamada, K., Yamatsu, I., & Katayama, K. (1987). Journal of medicinal chemistry.
Electronic and Nonlinear Optical Properties
Beytur and Avinca (2021) conducted a study on compounds structurally related to "3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one", focusing on their electronic, nonlinear optical properties, and molecular electrostatic potentials. The research involved DFT calculations to explore the electronic properties, revealing parameters such as ionization potential, electron affinity, energy gap, and electrophilic index. This study contributes to the understanding of the electronic behavior of these compounds, which is crucial for their potential applications in materials science and electronic devices Beytur, M., & Avinca, I. (2021). Heterocyclic Communications.
Antimicrobial Activity
Roth et al. (1989) synthesized a series of 2,4-diamino-5-benzylpyrimidines, including derivatives that share structural features with the target molecule, to investigate their antibacterial activity against anaerobic organisms. These compounds showed significant in vitro activity against Bacteroides species and Fusobacterium, comparable or superior to metronidazole, a standard treatment for anaerobic infections. This highlights the potential of these compounds in addressing resistant anaerobic bacterial infections, an increasingly challenging issue in clinical microbiology Roth, B., Tidwell, M. Y., Ferone, R., Baccanari, D., Sigel, C. W., Deangelis, D., & Elwell, L. (1989). Journal of medicinal chemistry.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes that contribute to the compound’s antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-18-8-11-20(12-9-18)15-30-23-13-10-19(2)14-22(23)25-26(30)27(31)29(17-28-25)16-21-6-4-5-7-24(21)32-3/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAJONOLBKANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)


![[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2833899.png)
![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)
![1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2833905.png)
![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)



![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2833913.png)
